Butyl ethyl malonate
Overview
Description
Butyl ethyl malonate is an organic compound with the molecular formula C9H16O4. It is an ester derived from malonic acid, where one of the esterifying groups is butyl and the other is ethyl. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl ethyl malonate can be synthesized through the esterification of malonic acid with butanol and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:
Malonic Acid+Butanol+EthanolAcid CatalystButyl Ethyl Malonate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Types of Reactions:
Alkylation: this compound can undergo alkylation at the alpha position to the carbonyl groups. This is typically achieved by deprotonating the compound with a strong base to form an enolate, which then reacts with an alkyl halide.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield malonic acid and the corresponding alcohols (butanol and ethanol).
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.
Acids: Hydrochloric acid or sulfuric acid for hydrolysis.
Heat: Applied to induce decarboxylation.
Major Products:
Alkylated Malonates: Formed from alkylation reactions.
Malonic Acid and Alcohols: Formed from hydrolysis.
Substituted Acetic Acids: Formed from decarboxylation.
Scientific Research Applications
Butyl ethyl malonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of ester-functionalized aliphatic polysulfones, which have remarkable thermal stability.
Medicinal Chemistry: It is involved in the synthesis of bioactive compounds, including potential drug candidates.
Material Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The reactivity of butyl ethyl malonate is primarily due to the presence of the ester groups and the methylene group between them. The methylene group is highly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The enolate formed can participate in various reactions, such as alkylation and condensation, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Diethyl Malonate: Similar in structure but has two ethyl groups instead of one butyl and one ethyl group.
Dimethyl Malonate: Similar but has two methyl groups.
Di-tert-butyl Malonate: Similar but has two tert-butyl groups.
Uniqueness: Butyl ethyl malonate is unique due to the presence of both butyl and ethyl groups, which can impart different solubility and reactivity characteristics compared to its symmetrical counterparts. This asymmetry can be advantageous in certain synthetic applications where selective reactivity is desired.
Properties
IUPAC Name |
3-O-butyl 1-O-ethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVZSPWQJWRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169649 | |
Record name | Butyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
222.00 °C. @ 760.00 mm Hg | |
Record name | Butyl ethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.048-1.054 | |
Record name | Butyl ethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17373-84-1 | |
Record name | 1-Butyl 3-ethyl propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17373-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl ethyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYL ETHYL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl ethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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